molecular formula C53H48NO4P2PdS- B12058463 (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No.: B12058463
M. Wt: 963.4 g/mol
InChI Key: KOUUDADHMRDHLK-UHFFFAOYSA-N
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Description

The compound “(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium” is a complex organometallic compound It is composed of multiple functional groups and elements, including phosphane, xanthene, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the xanthene derivative: This step involves the reaction of 9,9-dimethylxanthene with diphenylphosphane under controlled conditions.

    Introduction of the methanesulfonic acid group: Methanesulfonic acid is introduced through a sulfonation reaction.

    Addition of N-methyl-2-phenylaniline: This step involves the reaction of N-methyl-2-phenylaniline with the intermediate compound.

    Complexation with palladium: The final step involves the coordination of palladium with the prepared ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides.

    Reduction: The palladium center can participate in reduction reactions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrides can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology

In biological research, it may be used to study the interactions of organometallic compounds with biological molecules.

Medicine

Industry

In industry, this compound can be used in the synthesis of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves the coordination of palladium with the ligand, which facilitates various catalytic processes. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane: A similar compound without the methanesulfonic acid and N-methyl-2-phenylaniline groups.

    Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    N-methyl-2-phenylaniline derivatives: Compounds with similar aniline structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the presence of palladium, which imparts specific catalytic properties and reactivity.

Properties

Molecular Formula

C53H48NO4P2PdS-

Molecular Weight

963.4 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

KOUUDADHMRDHLK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

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